molecular formula C18H16N2O5S B11373070 N-(furan-2-ylmethyl)-2-(4-nitrophenoxy)-N-(thiophen-2-ylmethyl)acetamide

N-(furan-2-ylmethyl)-2-(4-nitrophenoxy)-N-(thiophen-2-ylmethyl)acetamide

Cat. No.: B11373070
M. Wt: 372.4 g/mol
InChI Key: ZQHPXPXWQMDFSR-UHFFFAOYSA-N
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Description

N-[(furan-2-yl)methyl]-2-(4-nitrophenoxy)-N-[(thiophen-2-yl)methyl]acetamide is a complex organic compound that features a combination of furan, nitrophenoxy, and thiophene groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[(furan-2-yl)methyl]-2-(4-nitrophenoxy)-N-[(thiophen-2-yl)methyl]acetamide typically involves multi-step organic reactions. The process begins with the preparation of the furan-2-ylmethylamine and thiophen-2-ylmethylamine intermediates. These intermediates are then reacted with 2-(4-nitrophenoxy)acetyl chloride under controlled conditions to form the final product. The reaction conditions often include the use of organic solvents such as dichloromethane or tetrahydrofuran, and catalysts like triethylamine to facilitate the reaction.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch reactors where the reaction parameters such as temperature, pressure, and reactant concentrations are meticulously controlled to ensure high yield and purity. The use of automated systems for monitoring and controlling the reaction conditions is common to maintain consistency and efficiency in production.

Chemical Reactions Analysis

Types of Reactions

N-[(furan-2-yl)methyl]-2-(4-nitrophenoxy)-N-[(thiophen-2-yl)methyl]acetamide can undergo various chemical reactions, including:

    Oxidation: The furan and thiophene rings can be oxidized under specific conditions to form corresponding oxides.

    Reduction: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a palladium catalyst.

    Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the nitrophenoxy group.

Common Reagents and Conditions

    Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid can be used.

    Reduction: Common reducing agents include hydrogen gas with palladium on carbon or sodium borohydride.

    Substitution: Nucleophiles such as amines or thiols can be used in the presence of a base like sodium hydroxide.

Major Products

    Oxidation: Formation of furan-2-ylmethanol and thiophene-2-ylmethanol.

    Reduction: Formation of N-[(furan-2-yl)methyl]-2-(4-aminophenoxy)-N-[(thiophen-2-yl)methyl]acetamide.

    Substitution: Formation of various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

N-[(furan-2-yl)methyl]-2-(4-nitrophenoxy)-N-[(thiophen-2-yl)methyl]acetamide has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential use in drug development due to its unique structural features.

    Industry: Utilized in the development of advanced materials and as a precursor in the synthesis of specialty chemicals.

Mechanism of Action

The mechanism of action of N-[(furan-2-yl)methyl]-2-(4-nitrophenoxy)-N-[(thiophen-2-yl)methyl]acetamide involves its interaction with specific molecular targets. The nitrophenoxy group can interact with enzymes or receptors, leading to inhibition or activation of biological pathways. The furan and thiophene rings may also contribute to the compound’s binding affinity and specificity towards its targets.

Comparison with Similar Compounds

Similar Compounds

  • N-[(furan-2-yl)methyl]-2-(4-aminophenoxy)-N-[(thiophen-2-yl)methyl]acetamide
  • N-[(furan-2-yl)methyl]-2-(4-methoxyphenoxy)-N-[(thiophen-2-yl)methyl]acetamide
  • N-[(furan-2-yl)methyl]-2-(4-chlorophenoxy)-N-[(thiophen-2-yl)methyl]acetamide

Uniqueness

N-[(furan-2-yl)methyl]-2-(4-nitrophenoxy)-N-[(thiophen-2-yl)methyl]acetamide is unique due to the presence of both furan and thiophene rings, which are known for their electronic properties. The nitrophenoxy group adds to its reactivity and potential biological activity, making it a versatile compound for various applications.

Properties

Molecular Formula

C18H16N2O5S

Molecular Weight

372.4 g/mol

IUPAC Name

N-(furan-2-ylmethyl)-2-(4-nitrophenoxy)-N-(thiophen-2-ylmethyl)acetamide

InChI

InChI=1S/C18H16N2O5S/c21-18(13-25-15-7-5-14(6-8-15)20(22)23)19(11-16-3-1-9-24-16)12-17-4-2-10-26-17/h1-10H,11-13H2

InChI Key

ZQHPXPXWQMDFSR-UHFFFAOYSA-N

Canonical SMILES

C1=COC(=C1)CN(CC2=CC=CS2)C(=O)COC3=CC=C(C=C3)[N+](=O)[O-]

Origin of Product

United States

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